An In-depth Technical Guide to the Molecular Structure and Properties of 1-(3-Cyanophenyl)-3-cyclopropylurea
An In-depth Technical Guide to the Molecular Structure and Properties of 1-(3-Cyanophenyl)-3-cyclopropylurea
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 1-(3-Cyanophenyl)-3-cyclopropylurea. As a novel compound with structural motifs found in a range of biologically active agents, this molecule presents a compelling subject for research and development in medicinal chemistry and materials science. This document delineates a plausible synthetic pathway, offers predicted spectroscopic and physicochemical properties based on established principles and analogous structures, and explores the potential pharmacological relevance of this compound. Detailed experimental protocols and data presentation are provided to facilitate further investigation by the scientific community.
Introduction and Rationale
The urea scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[1] The incorporation of specific substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The title compound, 1-(3-Cyanophenyl)-3-cyclopropylurea, combines two such pharmacologically relevant moieties: a cyanophenyl ring and a cyclopropyl group.
The cyanophenyl group is a key component in various therapeutic agents, where the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Phenylurea derivatives, in general, have a long history in drug discovery, from early antimicrobial agents to modern kinase inhibitors.[2][3] The cyclopropyl ring introduces a degree of conformational rigidity and can enhance metabolic stability and binding affinity.[4][5] The unique combination of these fragments in 1-(3-Cyanophenyl)-3-cyclopropylurea suggests a potential for novel biological activity, making it a molecule of significant interest for exploratory research.
Molecular Identity and Structure
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IUPAC Name: 1-(3-Cyanophenyl)-3-cyclopropylurea
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Molecular Formula: C₁₁H₁₁N₃O
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Molecular Weight: 201.23 g/mol
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Canonical SMILES: C1CC1NC(=O)NC2=CC=CC(=C2)C#N
Structural Diagram
Caption: 2D structure of 1-(3-Cyanophenyl)-3-cyclopropylurea.
Synthesis and Purification
The synthesis of N,N'-disubstituted ureas is reliably achieved through the reaction of an amine with an isocyanate.[4] This established methodology can be applied to the synthesis of 1-(3-Cyanophenyl)-3-cyclopropylurea.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(3-Cyanophenyl)-3-cyclopropylurea.
Detailed Experimental Protocol
Objective: To synthesize 1-(3-Cyanophenyl)-3-cyclopropylurea.
Materials:
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3-Aminobenzonitrile (1.0 eq)[6]
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Cyclopropyl isocyanate (1.05 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
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Recrystallization solvents (e.g., ethyl acetate/hexanes) or silica gel for column chromatography
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous DCM (or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Isocyanate: To the stirred solution at room temperature, add cyclopropyl isocyanate (1.05 eq) dropwise. An exotherm may be observed.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
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Purification:
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Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product as a crystalline solid.
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Column Chromatography: Alternatively, if impurities persist, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic and Physicochemical Properties (Predicted)
As no experimental data is publicly available for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Basis |
| Molecular Weight | 201.23 g/mol | Calculation from Formula |
| Monoisotopic Mass | 201.09021 Da | Calculation |
| logP (Octanol/Water) | 1.5 - 2.5 | Computational models (e.g., XLogP3)[7] |
| Topological Polar Surface Area (TPSA) | 70.4 Ų | Computational models[8] |
| Hydrogen Bond Donors | 2 | Structure |
| Hydrogen Bond Acceptors | 3 (O and N atoms) | Structure |
| Rotatable Bonds | 2 | Structure |
| pKa (most acidic) | ~14-15 (Urea N-H) | Analogy to urea derivatives |
| pKa (most basic) | ~ -1 to 0 (Urea O) | Analogy to urea derivatives |
These values are estimations and should be confirmed experimentally.
Predicted Spectroscopic Data
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Aromatic Protons (4H): Expected in the range of δ 7.2-7.8 ppm. The protons on the cyanophenyl ring will exhibit complex splitting patterns (multiplets).
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Urea NH Protons (2H): Two broad singlets are expected, likely in the range of δ 6.0-9.0 ppm, with their exact chemical shift being dependent on solvent and concentration.
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Cyclopropyl CH Proton (1H): A multiplet is expected for the proton attached to the nitrogen, likely in the range of δ 2.5-3.0 ppm.
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Cyclopropyl CH₂ Protons (4H): Two sets of multiplets are expected for the diastereotopic methylene protons on the cyclopropyl ring, likely in the range of δ 0.5-1.0 ppm.
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Carbonyl Carbon (C=O): A signal is expected around δ 155-160 ppm.
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Aromatic Carbons (6C): Signals are expected in the range of δ 110-140 ppm. The carbon attached to the cyano group will be distinct.
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Nitrile Carbon (C≡N): A signal is expected around δ 118-122 ppm.
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Cyclopropyl CH Carbon: A signal is expected around δ 20-25 ppm.
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Cyclopropyl CH₂ Carbons: Signals are expected in the range of δ 5-15 ppm.
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N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.[9]
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C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.
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C-H Stretching (Cyclopropyl): Peaks are expected just below 3000 cm⁻¹.
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C≡N Stretching: A sharp, medium-intensity peak is expected around 2220-2240 cm⁻¹.
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C=O Stretching (Amide I band): A strong, sharp absorption is expected around 1640-1680 cm⁻¹.[9]
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N-H Bending (Amide II band): An absorption is expected around 1550-1620 cm⁻¹.
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C-N Stretching: Absorptions are expected in the fingerprint region (1200-1400 cm⁻¹).
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Molecular Ion (M⁺): Expected at m/z = 201.0902 (high resolution).
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Protonated Molecule ([M+H]⁺): Expected at m/z = 202.0975.
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Key Fragmentation Patterns: A characteristic fragmentation is the cleavage of the C-N bond of the urea moiety, potentially leading to fragments corresponding to the cyanophenyl isocyanate radical cation (m/z ~144) and the cyclopropylamine radical cation (m/z ~57), or their rearranged products.[10]
Potential Biological and Pharmacological Relevance
While the biological activity of 1-(3-Cyanophenyl)-3-cyclopropylurea has not been reported, its structural components are present in numerous compounds with established pharmacological profiles. This allows for a rational projection of its potential therapeutic applications.
Caption: Relationship between structural motifs and potential biological activities.
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Antifungal and Plant Defense Applications: Derivatives of 1-(2-cyanophenyl)-3-heterylureas have been synthesized and studied for their antifungal properties and as inducers of systemic acquired resistance (SAR) in plants.[11] The N-cyanophenylcarboxamide fragment is a key structural feature in these activities.
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Anticancer Properties: The urea linkage is a cornerstone of many kinase inhibitors, including Sorafenib and Lenvatinib. These drugs often feature an aryl urea moiety that interacts with the hinge region of the kinase domain. The cyanophenyl group could potentially engage in specific interactions within the ATP-binding pocket of various kinases.[2]
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Soluble Epoxide Hydrolase (sEH) Inhibition: A series of cyclopropyl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[12] Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions.
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Central Nervous System (CNS) Activity: The rigid cyclopropyl group can favorably influence the conformation of molecules, leading to enhanced binding to CNS targets. Cyclopropyl-containing compounds have been explored for a variety of neurological and psychiatric indications.[5]
Conclusion and Future Directions
1-(3-Cyanophenyl)-3-cyclopropylurea represents a molecule with significant, albeit currently unexplored, potential. Its straightforward synthesis and the established biological relevance of its constituent fragments make it an attractive candidate for screening in a variety of biological assays.
Future research should focus on:
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Synthesis and Characterization: The proposed synthetic protocol should be executed, and the compound's structure and purity rigorously confirmed using modern analytical techniques.
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In Vitro Screening: The compound should be screened against a panel of targets, including various kinases, fungal strains, and soluble epoxide hydrolase, to identify any primary biological activity.
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Structure-Activity Relationship (SAR) Studies: Should initial screening yield promising results, a library of analogs should be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.
This technical guide provides a solid foundation for initiating research into this promising molecule, bridging the gap between its theoretical design and its potential as a valuable chemical entity.
References
- Barlow, G., and Corish, P. (1959). The Infra-red Absorption Spectrum and Structure of Urea. Journal of the Chemical Society, 1706.
- Kaliszan, R., & Halkiewicz, J. (1975). IR analysis of crystalline samples of some urea derivatives. Polish Journal of Pharmacology and Pharmacy, 27(5), 579-87.
- Kumar, A., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(17), e9161.
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
- Allegretti, P. E., et al. (2004). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI-Tecnologia, Saude e Industria, 1(1), 1-8.
- Dunaeva, K., et al. (2021). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences, 273, 03008.
- Rösch, C., et al. (2021). Uronium from X-ray-Desorbed Urea Enables Sustainable Ultrasensitive Detection of Amines and Semivolatiles. Analytical Chemistry, 93(40), 13536–13544.
- Thermo Fisher Scientific. (2018). Determination of urea in ultrapure water by IC-MS/MS.
- Takai, K., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557.
- Max, J. J., & Chapados, C. (2009). Urea and urea-water solutions - An infrared study. Journal of Chemical Physics, 131(18), 184505.
-
ResearchGate. (n.d.). Quantification of urea and urethane groups from FTIR deconvolution. Retrieved from [Link]
- Google Patents. (1997). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2025).
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Retrieved from [Link]
- Schymanski, E. L., et al. (2011). Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction.
-
PubChem. (n.d.). (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]
- Trapella, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 969803.
- Pathak, T. P., & Miller, D. D. (2013). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 18(11), 13686-13715.
- Kumar, V., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(5), 1-4.
-
Pharmaffiliates. (n.d.). 1-Cyclopropylurea. Retrieved from [Link]
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]
- Sugiyama, M., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10174-10182.
- Pérez-González, A., et al. (2022). Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. Molecules, 27(12), 3894.
-
mzCloud. (2019). 1-(3-Cyanophenyl)-3-{[(2R,4S,5S)-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea| CAS No:796848-79-8. Retrieved from [Link]
-
Chemdad. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]
- Liu, J., et al. (2022). Synergistic improvements in the processability and mechanical properties of cyanate esters via aminobenzonitrile-induced chemical tailoring.
-
European Patent Office. (2020). EP 3620452 A1 - PROCESS FOR THE PREPARATION OF LENVATINIB. Retrieved from [Link]
-
Bioflux. (2022). Predicting drug-likeness properties of small molecules from yellow tomalley hydrolysate of blue swimming crab (Portunus pelagicus). Retrieved from [Link]
- Google Patents. (2022). US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water.
-
Semantic Scholar. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. CAS # 796848-79-8, N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea - chemBlink [chemblink.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. echemi.com [echemi.com]
- 8. bioflux.com.ro [bioflux.com.ro]
- 9. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

